An In-Depth Technical Guide to the Chemical Properties and Applications of Decyl Methanethiosulfonate
An In-Depth Technical Guide to the Chemical Properties and Applications of Decyl Methanethiosulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Thiol-Reactive Probe
Decyl Methanethiosulfonate (DMTS) is a specialized chemical reagent valued in biochemistry and drug development for its high reactivity and specificity towards thiol groups. As a member of the methanethiosulfonate (MTS) family of compounds, DMTS is distinguished by its ten-carbon alkyl chain, which imparts significant hydrophobicity. This property makes it a powerful tool for probing and modifying cysteine residues within proteins, particularly those embedded in or associated with lipid membranes. This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and practical applications of Decyl Methanethiosulfonate, offering a technical resource for researchers leveraging this reagent in their work. Its primary application lies in the formation of mixed disulfides with thiol-containing molecules, a reaction that is both rapid and highly selective.[1] This characteristic has led to its use in studying the structure and function of various proteins, including ion channels like the ACh receptor and GABA receptor channels, as well as transporters like lactose permease.[1]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Decyl Methanethiosulfonate is fundamental to its effective application in experimental design. Key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 1-(methylsulfonylsulfanyl)decane | [1][2] |
| Synonyms | Decyl Methanethiosulfonate, S-decyl methanesulfonothioate | [2] |
| CAS Number | 190852-38-1 | [1] |
| Molecular Formula | C₁₁H₂₄O₂S₂ | [1][2] |
| Molecular Weight | 252.44 g/mol | [1][2] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol.[3] Insoluble in water. | |
| Storage Temperature | -20°C | [1] |
The Chemistry of Thiol Modification: Mechanism and Specificity
The utility of Decyl Methanethiosulfonate is rooted in its electrophilic sulfur atom, which readily reacts with nucleophilic thiol groups, such as those found in the side chains of cysteine residues in proteins. This reaction, known as a thiol-disulfide exchange, results in the formation of a stable mixed disulfide bond between the decyl moiety and the cysteine residue, with the concomitant release of methanesulfinic acid.
The reaction is highly specific for thiols under mild pH conditions (typically pH 7-8), minimizing off-target reactions with other nucleophilic amino acid side chains.[4] The long decyl chain of DMTS can influence its reactivity and accessibility to cysteine residues within different protein microenvironments. For buried cysteine residues, the hydrophobicity of the decyl group may facilitate its partitioning into nonpolar protein interiors to reach the target thiol.
Experimental Workflow: From Protein Preparation to Characterization
The successful modification of a protein with Decyl Methanethiosulfonate requires a systematic approach, from initial protein preparation to the final characterization of the modified product. The following workflow outlines the key stages of this process.
Detailed Experimental Protocol: Cysteine Modification with DMTS
This protocol provides a general framework for the modification of a protein with Decyl Methanethiosulfonate. Optimization of specific parameters, such as the molar ratio of DMTS to protein and incubation time, may be necessary for each specific protein and experimental goal.
Materials:
-
Purified protein with at least one accessible cysteine residue
-
Decyl Methanethiosulfonate (DMTS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 100 mM β-mercaptoethanol or DTT)
-
Purification column (e.g., size-exclusion or hydrophobic interaction chromatography)
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is pure and properly folded.
-
Crucially, remove any reducing agents (e.g., DTT, TCEP) from the protein solution. This can be achieved by dialysis, buffer exchange, or using a desalting column. The presence of reducing agents will consume the DMTS and prevent protein modification.
-
-
Preparation of DMTS Stock Solution:
-
Immediately before use, prepare a stock solution of DMTS in anhydrous DMSO. A typical concentration is 100 mM. The hydrophobicity of DMTS necessitates the use of an organic solvent for its initial dissolution.
-
-
Labeling Reaction:
-
To the protein solution in the reaction buffer, add the DMTS stock solution to achieve the desired final concentration. A 10- to 20-fold molar excess of DMTS over the protein is a common starting point.
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours with gentle mixing. The optimal incubation time should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching solution containing a high concentration of a reducing agent, such as β-mercaptoethanol or DTT, to consume any unreacted DMTS.
-
-
Purification of the Modified Protein:
Characterization of DMTS-Modified Proteins
Confirming the successful and specific modification of the target protein is a critical step. Mass spectrometry is the primary analytical technique for this purpose.
Mass Spectrometry Analysis
Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact protein before and after modification.[7][8] The covalent attachment of the decylthiol group (-S-C₁₀H₂₁) results in a predictable mass increase of 173.36 Da (S = 32.07 Da, C₁₀ = 120.1 Da, H₂₁ = 21.19 Da).
For more detailed analysis, the modified protein can be subjected to proteolytic digestion (e.g., with trypsin) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification of the specific cysteine residue(s) that have been modified. The fragmentation pattern of the modified peptide will show a characteristic mass shift corresponding to the decylthiol adduct on the cysteine residue.[8]
Applications in Research and Drug Development
The unique properties of Decyl Methanethiosulfonate make it a valuable tool in several areas of research:
-
Probing Ion Channel Structure and Function: The hydrophobic decyl chain allows DMTS to partition into the lipid bilayer and access cysteine residues within the transmembrane domains of ion channels. By observing the functional consequences of cysteine modification, researchers can infer the location and role of specific residues in channel gating and permeation.[1]
-
Mapping Protein-Lipid Interactions: The long alkyl chain of DMTS can be used to probe the lipid-exposed surfaces of membrane proteins. Cysteine residues that are accessible to DMTS are likely located at or near the protein-lipid interface.
-
Drug Discovery and Development: Covalent inhibitors that target cysteine residues are an increasingly important class of drugs. DMTS can be used in fragment-based screening and lead optimization to assess the accessibility and reactivity of cysteine residues in target proteins.
Synthesis of Decyl Methanethiosulfonate
While commercially available, an understanding of the synthesis of Decyl Methanethiosulfonate can be valuable for specialized applications or for the synthesis of related analogs. A common synthetic route involves the reaction of decanethiol with methanesulfonyl chloride in the presence of a base.
A general procedure for the synthesis of S-alkyl alkanethiosulfonates has been described.[6] A similar approach can be adapted for the synthesis of DMTS. For instance, the synthesis of S-methyl methanethiosulfonate has been achieved by reacting dimethyl sulfoxide with a catalytic amount of oxalyl chloride or anhydrous HCl.[9]
Safety and Handling
Decyl Methanethiosulfonate should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Consult the material safety data sheet (MSDS) for detailed safety information.
Conclusion
Decyl Methanethiosulfonate is a powerful and versatile tool for the selective modification of cysteine residues in proteins. Its hydrophobic nature makes it particularly well-suited for studying membrane proteins and protein-lipid interactions. By understanding its chemical properties, reaction mechanisms, and applying rigorous experimental protocols, researchers can effectively utilize DMTS to gain valuable insights into protein structure, function, and drugability.
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